马来酸布洛芬

描述

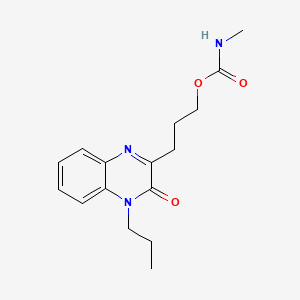

BRL-44408 maleate is a selective α2A-adrenoceptor antagonist . It has Ki values of 1.7 nM and 144.5 nM at α2A and α2B-adrenergic receptors respectively . It increases hippocampal noradrenalin release following systemic administration .

Molecular Structure Analysis

The molecular weight of BRL-44408 maleate is 331.37 . The chemical formula is C17H21N3O4 . The compound is a solid and its color ranges from light brown to brown .Physical And Chemical Properties Analysis

BRL-44408 maleate is a solid compound with a color ranging from light brown to brown . It is soluble in water up to 100 mM . The compound has a molecular weight of 331.37 and a chemical formula of C17H21N3O4 .科学研究应用

α2-肾上腺素受体拮抗作用

马来酸布洛芬是一种选择性α2A-肾上腺素受体拮抗剂。这些受体在调节神经递质释放和调节交感神经系统活动中起着至关重要的作用。 通过阻断α2A-肾上腺素受体,马来酸布洛芬可以影响各种生理过程,包括血压调节,神经递质释放和疼痛感知 .

中枢神经系统研究

在中枢神经系统 (CNS) 中,马来酸布洛芬抑制表达重组人α2A-AR的 CHO 细胞中福斯科林刺激的 cAMP 积累,其 IC50 值为 92.3 nM。 此外,当以 10 mg/kg 的剂量给药时,它分别使大鼠内侧前额叶皮层中的去甲肾上腺素和多巴胺水平升高 200% 和 100% .

神经递质调节

马来酸布洛芬影响神经递质系统。 它识别 5-HT1A 受体,这从它抑制 5-HT1A 受体放射性配体 (8-OH-DPAT 和 RX 821002) 与大鼠脑皮质膜的结合可以得到证明 。这种调节可能对情绪调节和焦虑有影响。

运动控制和锥体外系影响

研究探索了 α2 肾上腺素受体亚型在改变锥体外系运动效应中的作用。马来酸布洛芬与其他拮抗剂一起,被研究其对小鼠卤代醇引起的运动迟缓和僵直的影响。 了解这些影响可以为药物开发和治疗策略提供信息 .

扣带回皮层功能

马来酸布洛芬已用于与扣带回皮层相关的研究。它被传递到大脑的一侧以研究其影响。 研究人员探索了它与其他化合物(如可乐定)的相互作用,以更好地了解神经回路和行为 .

作用机制

Target of Action

BRL 44408 Maleate is a selective antagonist of α2A-adrenoceptors . Adrenoceptors are a type of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine .

Mode of Action

BRL 44408 Maleate interacts with its primary target, the α2A-adrenoceptor, by binding to it and inhibiting its function . This inhibition can effectively antagonize the inhibitory effects of norepinephrine or adrenergic receptor agonist Clonidine on K+ -induced [3H]norepinephrine and [3H]5-hydroxytryptamine release .

Biochemical Pathways

The α2A-adrenoceptor is involved in the regulation of neurotransmitter release . By antagonizing this receptor, BRL 44408 Maleate can affect the release of norepinephrine and 5-hydroxytryptamine, playing a potential role in the regulation of neurotransmitter release . It also improves cecal ligation puncture (CLP)-induced acute lung injury .

Pharmacokinetics

It is known that the compound is soluble in water to 100 mm , which could potentially influence its absorption and distribution in the body.

Result of Action

BRL 44408 Maleate has been shown to have antidepressant and analgesic activity . It increases hippocampal noradrenalin release following systemic administration . It also inhibits forskolin-stimulated cAMP accumulation with an IC50 value of 92.3 nM in CHO cells expressing the recombinant human α2A-AR . Furthermore, it increases norepinephrine and dopamine levels by 200 and 100%, respectively, in rat medial prefrontal cortex when administered at a dose of 10 mg/kg .

Action Environment

It’s worth noting that the compound is stable under desiccating conditions and can be stored for up to 12 months . This suggests that moisture could potentially affect the stability of the compound.

未来方向

There are several potential future directions for research on BRL-44408 maleate. It has been found to have antidepressant and analgesic activity , and it also improves cecal ligation puncture (CLP)-induced acute lung injury . These findings suggest potential therapeutic applications for BRL-44408 maleate in treating depression, pain, and acute lung injury.

属性

IUPAC Name |

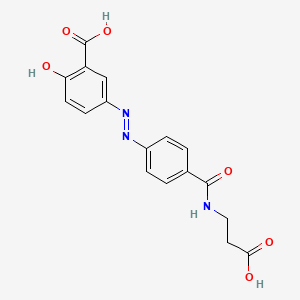

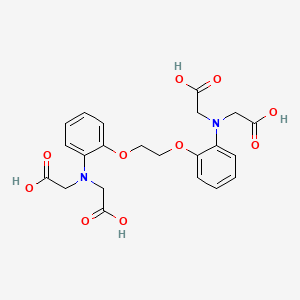

(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.C4H4O4/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13;5-3(6)1-2-4(7)8/h2-5,10H,6-9H2,1H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIQGSUEJOOQQQ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

681806-46-2 | |

| Record name | BRL-44408 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681806462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRL-44408 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96KFS04PNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。